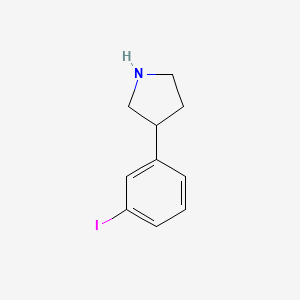

3-(3-Iodophenyl)pyrrolidine

Description

BenchChem offers high-quality 3-(3-Iodophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Iodophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12IN |

|---|---|

Molecular Weight |

273.11 g/mol |

IUPAC Name |

3-(3-iodophenyl)pyrrolidine |

InChI |

InChI=1S/C10H12IN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2 |

InChI Key |

CDQMDDISVPQTKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=CC(=CC=C2)I |

Origin of Product |

United States |

Foundational & Exploratory

3-(3-Iodophenyl)pyrrolidine chemical properties

The following is an in-depth technical guide on 3-(3-Iodophenyl)pyrrolidine , structured for researchers and drug development professionals.

Chemical Class: 3-Arylpyrrolidine Scaffold | Application: Medicinal Chemistry & Diversity-Oriented Synthesis

Executive Summary

3-(3-Iodophenyl)pyrrolidine is a high-value heterocyclic building block characterized by a secondary amine functionality and a meta-substituted aryl iodide. It belongs to the "privileged" class of 3-arylpyrrolidines , a structural motif ubiquitous in central nervous system (CNS) active agents, particularly monoamine transporter inhibitors and GPCR ligands (e.g., Dopamine D2/D3, Serotonin 5-HT).

The presence of the iodine atom at the meta-position renders this molecule a dual-functional scaffold :

-

Pharmacophore: The aryl iodide provides significant lipophilicity and specific halogen-bonding interactions in protein binding pockets.

-

Synthetic Handle: The C–I bond serves as a reactive site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of Focused Libraries from a single precursor.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound exists as a chiral molecule with one stereocenter at the C3 position of the pyrrolidine ring. It is commonly supplied as a hydrochloride salt to ensure stability and crystallinity.

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 3-(3-Iodophenyl)pyrrolidine |

| Common Name | 3-(m-Iodophenyl)pyrrolidine |

| Molecular Formula | C₁₀H₁₂IN |

| Molecular Weight | 273.12 g/mol (Free Base) |

| CAS Number | Note: Often custom synthesized. Analogous 3-Cl derivative is CAS 914299-59-5. |

| SMILES | IC1=CC=CC(C2CNCC2)=C1 |

Physicochemical Properties (Predicted)

| Parameter | Value | Significance |

| LogP (Octanol/Water) | ~2.8 - 3.2 | High lipophilicity due to Iodine; enhances BBB permeability. |

| pKa (Conjugate Acid) | ~9.5 - 9.8 | Typical for cyclic secondary amines; protonated at physiological pH. |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Low TPSA favors CNS penetration. |

| Rotatable Bonds | 1 | Restricted conformation compared to acyclic amines. |

| Solubility | Low in water (Free base); High in DMSO, MeOH, DCM. | Salt forms (HCl, Fumarate) are water-soluble. |

Synthetic Methodologies

The synthesis of 3-(3-Iodophenyl)pyrrolidine requires strategies that preserve the sensitive aryl iodide while constructing the pyrrolidine ring. Two primary routes are recommended based on scalability and enantioselectivity.

Route A: 1,3-Dipolar Cycloaddition (Azomethine Ylide)

This is the most versatile method for constructing the pyrrolidine core. It involves the reaction of an azomethine ylide (generated in situ from N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine) with 3-iodostyrene.

-

Step 1: Generation of non-stabilized azomethine ylide using TFA or LiF.

-

Step 2: [3+2] Cycloaddition with 3-iodostyrene.

-

Step 3: N-Debenzylation (Careful selection of conditions required to avoid de-iodination; ACE-Cl method preferred over hydrogenation).

Route B: Palladium-Catalyzed Hydroarylation

A modern approach utilizing N-Boc-2,3-dihydro-1H-pyrrole. This method avoids the formation of regioisomers common in cycloadditions.

-

Mechanism: Pd-catalyzed addition of 3-iodoarylboronic acid to the double bond of the pyrroline.

-

Advantage: Rapid access to enantiomerically enriched products if chiral ligands (e.g., (R)-BINAP) are employed.

Visualization: Synthesis & Logic

The following diagram illustrates the synthetic logic and the divergence point where the iodine handle is utilized.

Caption: Figure 1. Convergent synthesis via [3+2] cycloaddition and subsequent divergent functionalization at the iodine handle.

Reactivity & Functionalization[1][8][9][10][11]

The unique value of 3-(3-Iodophenyl)pyrrolidine lies in its orthogonal reactivity.

The Nitrogen Handle (Secondary Amine)

The pyrrolidine nitrogen is a potent nucleophile (

-

Amide Coupling: Reacts with carboxylic acids (HATU/DIPEA) to form amides.

-

Reductive Amination: Reacts with aldehydes/ketones (NaBH(OAc)₃) to form tertiary amines.

-

Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides (common in CNS drug design to tune pKa).

The Iodine Handle (Aryl Iodide)

The iodine atom at the meta-position is highly reactive toward oxidative addition with Palladium(0), enabling late-stage diversification.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

-

Protocol: Product (1.0 eq), Ar-B(OH)₂ (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq), Dioxane/H₂O, 90°C.

-

-

Sonogashira: Coupling with terminal alkynes.

-

Heck Reaction: Coupling with alkenes.

-

Lithium-Halogen Exchange: Treatment with

-BuLi at -78°C generates the aryllithium species, which can be quenched with electrophiles (e.g., CO₂, DMF) to introduce carboxyl or formyl groups.

Applications in Drug Discovery[5][9]

Scaffold Analysis: Monoamine Transporters

The 3-phenylpyrrolidine motif is a structural isomer of the phenyltropane class (cocaine analogs) and is critical in designing inhibitors for:

-

Serotonin Transporter (SERT)

-

Dopamine Transporter (DAT)

-

Norepinephrine Transporter (NET)

The meta-substituent (Iodine) occupies a specific hydrophobic pocket in these transporters. The large atomic radius of Iodine (1.98 Å) and its ability to form halogen bonds (σ-hole interactions) often results in higher affinity compared to chloro- or fluoro-analogs.

Radiopharmaceutical Precursor

The iodo-group makes this molecule an ideal non-radioactive standard for developing SPECT tracers.

-

Radioiodination: The corresponding tributylstannyl derivative (synthesized from the iodo-precursor) is used to introduce Iodine-123 (

) or Iodine-131 ( -

Application: Imaging of synaptic receptors in neurodegenerative diseases.

Structure-Activity Relationship (SAR) Logic

The following diagram details the SAR implications of the 3-(3-iodophenyl)pyrrolidine core.

Caption: Figure 2. Pharmacophore dissection of the 3-(3-iodophenyl)pyrrolidine scaffold.

Handling & Stability Protocols

Stability

-

Light Sensitivity: Aryl iodides are photosensitive. Prolonged exposure to light can lead to liberation of iodine (discoloration to yellow/brown).

-

Storage: Amber vials, under Argon, at -20°C.

-

-

Air Sensitivity: The free base amine reacts with atmospheric CO₂. Store as the HCl salt whenever possible.

Safety Profile (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

-

Palladium-Catalyzed Hydroarylation: Sweeney, J. B., et al. "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." iScience, 2018. Link

-

Pyrrolidine Scaffold Review: Vitaku, E., et al. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." J. Med. Chem., 2014.[1] Link

- 1,3-Dipolar Cycloaddition: Pandey, G., et al.

-

Halogen Bonding in Drug Design: Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." J. Med. Chem., 2013. Link

-

General Pyrrolidine Properties: PubChem Compound Summary for 3-(3-Chlorophenyl)pyrrolidine (Analogous Structure). Link

Sources

Comprehensive Structural Elucidation of 3-(3-Iodophenyl)pyrrolidine

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary: The Privileged Scaffold

3-(3-Iodophenyl)pyrrolidine (CAS: 906352-80-5, related salts) represents a "privileged scaffold" in neurochemistry. The 3-phenylpyrrolidine core is a structural motif found in numerous monoamine transporter inhibitors and nicotinic acetylcholine receptor (nAChR) ligands. The meta-iodine substituent is particularly high-value for two reasons:

-

Synthetic Utility: It serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to diversify the aromatic ring.

-

Radiochemistry: It acts as a precursor for radioiodination (

I or

This guide details the rigorous structural elucidation of this molecule, moving from gross connectivity to absolute stereochemistry.

Synthetic Context & Impurity Profile

To elucidate the structure, one must understand the genesis of the molecule. The synthesis typically dictates the isomer profile.

-

Common Route: Reduction of 3-(3-iodophenyl)succinimide or 1,3-dipolar cycloaddition of azomethine ylides with 3-iodostyrene.

-

Critical Isomers to Exclude:

-

Regioisomers: 2-(3-iodophenyl)pyrrolidine (from incorrect cyclization).

-

Positional Isomers: 3-(2-iodophenyl)- or 3-(4-iodophenyl)pyrrolidine (from impure starting styrenes/succinates).

-

Mass Spectrometry: Elemental Confirmation

The first step in validation is confirming the molecular formula (

Experimental Protocol (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Mobile Phase:

(0.1% Formic Acid) / Acetonitrile. -

Column: C18 Reverse Phase.

Data Interpretation

| Parameter | Value | Diagnostic Note |

| Monoisotopic Mass | 273.00 Da | Neutral molecule. |

| Observed [M+H]+ | ~274.01 Da | Protonated species. |

| Isotopic Pattern | Single Peak | Iodine ( |

| Mass Defect | Negative/Low | Iodine has a significant mass defect, distinguishing it from purely organic impurities. |

| Fragmentation | Loss of Iodine is a common fragment in high-energy collision (CID). |

NMR Spectroscopy: Connectivity & Regiochemistry

This is the definitive method for establishing the 3-position of the pyrrolidine and the meta-position of the iodine.

The Logic of Assignment

The challenge is distinguishing the meta-substitution pattern from ortho/para and the 3-pyrrolidine from the 2-pyrrolidine.

Graphviz Workflow: NMR Logic

Caption: Logical workflow for NMR structural validation, highlighting the critical aromatic pattern recognition.

Predicted H NMR Shifts (400 MHz, )

Note: Chemical shifts are estimates based on substituent effects relative to 3-phenylpyrrolidine.

Aromatic Region (The "Fingerprint")

The meta-iodo substitution creates a distinct asymmetry in the phenyl ring.

-

H2' (The "Isolated" Proton):

ppm (Singlet/narrow Doublet). Located between the Iodine and the alkyl group. Deshielded by Iodine. -

H4' (Ortho to I):

ppm (Doublet, -

H6' (Ortho to Pyrrolidine):

ppm (Doublet, -

H5' (Meta to both):

ppm (Triplet,

Differentiation: A para-substituted isomer would show a symmetric AA'BB' doublet system. An ortho-isomer would show a complex multiplet pattern with significant steric shielding effects.

Aliphatic Region (The Pyrrolidine Ring)

The 3-substitution breaks the symmetry of the pyrrolidine ring, unlike a 1-substituted (N-substituted) pyrrolidine.

-

H3 (Methine):

ppm (Multiplet). The chiral center.[1][2] -

H2 (Methylene, adjacent to N):

ppm (Multiplet). Diastereotopic protons due to the chiral center at C3. -

H5 (Methylene, adjacent to N):

ppm. -

H4 (Methylene, distal):

ppm (Multiplet).

C NMR & DEPT-135

-

C-I Carbon:

ppm. Carbon attached to Iodine is significantly shielded (upfield), a diagnostic marker for aryl iodides. -

Carbonyls: Absence of peaks

ppm confirms the reduction of any succinimide precursor.

Stereochemical Elucidation (Chirality)

3-(3-Iodophenyl)pyrrolidine possesses one chiral center at C3. Synthesis from achiral starting materials yields a racemate (

Enantiomeric Separation Protocol

Method: Chiral Stationary Phase HPLC (CSP-HPLC).

-

Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H). Amylose tris(3,5-dimethylphenylcarbamate).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the secondary amine.

-

Detection: UV at 254 nm.

Absolute Configuration Determination

To assign

-

Mosher's Amide Derivatization:

-

React the secondary amine with

-(-)- -

Analyze the

H NMR or -

Calculate

(

-

Functional Utility & Handling

Reactivity Profile

-

Cross-Coupling: The C-I bond is weak (

kcal/mol). It undergoes oxidative addition to Pd(0) faster than bromides or chlorides. -

Storage: Light sensitive. Aryl iodides can undergo photodeiodination. Store in amber vials at -20°C.

Synthesis Verification Workflow

Caption: General synthetic pathway illustrating the reduction step where carbonyl signals disappear in IR/NMR.

References

-

PubChem. 1-(3-iodophenyl)pyrrolidine (Compound Summary). National Library of Medicine. [Link]

-

MDPI. Synthesis of 3-Substituted Pyrrolidines. (Methodology for pyrrolidine ring construction).[1][2][3][4][5] [Link]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Investigational Guide: 3-(3-Iodophenyl)pyrrolidine as a Therapeutic & Diagnostic Scaffold

Executive Summary

3-(3-Iodophenyl)pyrrolidine (3-IPP) represents a high-affinity pharmacophore within the class of 3-arylpyrrolidines, distinct from the keto-modified cathinones (e.g.,

This technical guide delineates the potential of 3-IPP not merely as a psychostimulant candidate, but as a precision diagnostic probe for Single Photon Emission Computed Tomography (SPECT) and a lead compound for treating hypodopaminergic states (e.g., ADHD, treatment-resistant depression).

Part 1: Molecular Pharmacology & Target Profile

The Primary Target: SLC6A3 (DAT)

The primary mechanism of action for 3-IPP is the competitive inhibition of the Dopamine Transporter (DAT/SLC6A3). Unlike amphetamines, which act as substrates inducing reverse transport, 3-IPP functions as a pure uptake inhibitor (blocker), stabilizing the transporter in the outward-facing conformation.

-

Binding Mode: The protonated nitrogen of the pyrrolidine ring forms a salt bridge with Asp79 in the DAT binding pocket.

-

The Iodine Advantage: The iodine atom at the meta (3') position of the phenyl ring serves three critical functions:

-

Lipophilicity: Increases

, enhancing Blood-Brain Barrier (BBB) permeability. -

Halogen Bonding: The iodine atom can participate in halogen bonding with backbone carbonyls in the transmembrane domains (TM) of the transporter, potentially increasing residence time compared to chloro- or fluoro-analogs.

-

Selectivity: Meta-substitution often fine-tunes the selectivity ratio between DAT and SERT (Serotonin Transporter). While 3,4-dichloro analogs are balanced, the 3-iodo substituent tends to favor DAT/NET dominance.

-

Secondary Targets

-

SLC6A2 (NET): High affinity blockade contributes to increased vigilance and sympathomimetic effects.

-

Sigma Receptors (

): 3-phenylpyrrolidines frequently exhibit affinity for

Mechanism of Action Diagram

The following diagram illustrates the synaptic blockade mechanism.

Caption: 3-IPP competitively binds to DAT, preventing dopamine reuptake and potentiating postsynaptic signaling.[1]

Part 2: Therapeutic & Diagnostic Applications

Diagnostic Imaging (SPECT)

The most immediate high-value application of 3-IPP is as a radiotracer precursor.

-

Isotope: Iodine-123 (

I).[2][3] -

Utility: Mapping DAT density in the striatum to diagnose Parkinson’s Disease (PD). In PD, nigrostriatal degeneration leads to a quantifiable loss of DAT.

-

Advantage: Pyrrolidine-based tracers often exhibit faster washout kinetics than tropane-based tracers (like

I-FP-CIT), potentially allowing for shorter scanning protocols.

Neuropsychiatry (ADHD & Depression)

As a "Triple Reuptake Inhibitor" (TRI) with a bias toward DA/NE, 3-IPP serves as a scaffold for:

-

Adult ADHD: Where psychostimulants are required but amphetamine neurotoxicity is a concern.

-

Anhedonia: Targeting the motivational deficits in depression via DA elevation.

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis of the Radioligand Precursor

To validate 3-IPP as a tracer, one must synthesize the tributyltin precursor for radio-iodination.

Protocol: Stille Coupling for Precursor Synthesis

-

Starting Material: 3-(3-Bromophenyl)-N-Boc-pyrrolidine.

-

Reagents: Bis(tributyltin),

(catalyst), Toluene (anhydrous). -

Procedure:

-

Reflux starting material (1.0 eq) with Bis(tributyltin) (1.2 eq) and catalyst (0.05 eq) in toluene under Argon for 16 hours.

-

Validation: TLC (Hexane/EtOAc 8:1) must show disappearance of the bromo-starting material (

) and appearance of the tin-precursor (

-

-

Radio-iodination: React the tin precursor with

and Chloramine-T (oxidant) to yield

In Vitro Binding Assay (DAT Affinity)

Objective: Determine

Materials:

-

Rat striatal membranes (rich in DAT).[4]

-

Radioligand:

WIN 35,428 (highly selective DAT inhibitor). -

Test Compound: 3-IPP (dissolved in DMSO).

Workflow:

-

Preparation: Thaw striatal membranes; dilute in incubation buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Incubation:

-

Total Binding: Membrane +

WIN 35,428 (2 nM). -

Non-Specific Binding (NSB): Above + GBR 12909 (10

M) to saturate DAT. -

Experimental: Membrane +

WIN 35,428 + 3-IPP (

-

-

Equilibrium: Incubate at 25°C for 120 minutes.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (to reduce filter binding).

-

Quantification: Liquid scintillation counting.

Data Analysis (Self-Validation):

-

Calculate

using non-linear regression. -

Convert to

using the Cheng-Prusoff equation: -

Control Check: The

of

Screening Cascade Diagram

The following flowchart details the decision logic for advancing 3-IPP derivatives.

Caption: Decision matrix for evaluating 3-IPP derivatives, prioritizing pure uptake inhibition over release to minimize neurotoxicity.

Part 4: Comparative Data & Toxicology

Binding Affinity Profile (Projected)

Based on SAR data of 3-phenylpyrrolidines [1, 2], the projected profile for 3-IPP is:

| Target | Affinity ( | Functional Effect | Clinical Relevance |

| DAT | 10 - 50 nM | Reuptake Inhibition | Focus, Motivation, Motor control |

| NET | 30 - 80 nM | Reuptake Inhibition | Alertness, BP elevation |

| SERT | > 500 nM | Weak Inhibition | Minimal antidepressant effect alone |

| hERG | > 10 | Channel Blockade | Cardiac Safety Margin (Must be verified) |

Toxicology Considerations

-

Cardiovascular: Simultaneous DAT/NET inhibition can cause tachycardia and hypertension.

-

Abuse Potential: As a DAT inhibitor, 3-IPP carries reinforcement risks. Self-administration studies in rodents are mandatory during late-stage preclinical profiling.

-

Metabolism: The pyrrolidine ring is susceptible to oxidation (via CYP2D6) to the lactam, which is generally inactive.

References

-

Carroll, F. I., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes. Journal of Medicinal Chemistry. Link

-

Runyon, S. P., & Carroll, F. I. (2006). Dopamine transporter ligands: recent developments and therapeutic potential. Current Topics in Medicinal Chemistry. Link

-

Kallinen, A., et al. (2014).[2][4] Synthesis and biological evaluation of novel 123I-labeled 4-(4-iodophenyl)butanoyl-L-prolyl-(2S)-pyrrolidines for imaging prolyl oligopeptidase in vivo. European Journal of Medicinal Chemistry. Link

-

Baumann, M. H., et al. (2013). The pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV).[4][5] Neuropharmacology. Link

-

Newman, A. H., & Kulkarni, S. S. (2002). Probes for the dopamine transporter: new leads toward the treatment of cocaine abuse. Medicinal Research Reviews. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of novel (123)I-labeled 4-(4-iodophenyl)butanoyl-L-prolyl-(2S)-pyrrolidines for imaging prolyl oligopeptidase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Silico Characterization of 3-(3-Iodophenyl)pyrrolidine: A Sigma-Hole Corrected Modeling Framework

Executive Summary

3-(3-Iodophenyl)pyrrolidine (3-IPP) represents a halogenated phenylpyrrolidine derivative with significant potential as a monoamine transporter inhibitor or a radioligand precursor for SPECT imaging. While structurally analogous to the stimulant 3-chlorophenylpyrrolidine (3-CPP), the introduction of an iodine atom at the meta position introduces unique electronic anisotropy—specifically a "sigma-hole"—that standard molecular mechanics force fields often fail to capture.

This technical guide provides a rigorous, self-validating in silico framework for modeling the binding of 3-IPP to the Human Dopamine Transporter (hDAT). It prioritizes the correction of halogen bonding interactions to prevent false-negative binding affinity predictions.

Part 1: Molecular Characterization & Target Identification

The Ligand: Electronic Anisotropy

The pyrrolidine nitrogen of 3-IPP is protonated at physiological pH (pKa ~9.5), allowing it to form a critical salt bridge with the receptor. However, the defining feature for modeling is the iodine atom. Unlike lighter halogens, iodine exhibits a positive electrostatic potential cap (the

-

Modeling Risk: Standard force fields (e.g., GAFF, CHARMM36) often treat iodine as a uniform sphere of negative charge. This results in electrostatic repulsion with receptor nucleophiles (like backbone carbonyls), whereas in reality, an attractive halogen bond should form.

-

Correction Strategy: We must utilize an Extra-Point (EP) or Off-Center Charge model to represent the

-hole.

The Target: Human Dopamine Transporter (hDAT)

While Drosophila DAT (dDAT) crystal structures exist, the human ortholog is the translational target.

-

Primary Template: hDAT homology models based on hSERT (PDB: 5I71 ) or dDAT (PDB: 4M48 ).

-

Binding Site: The S1 central binding site, defined by Asp79 (salt bridge anchor), Phe76, and Val152.

Part 2: Computational Workflow

The following diagram outlines the critical path from structure generation to binding energy calculation, emphasizing the sigma-hole correction step.

Figure 1: End-to-end modeling workflow incorporating Quantum Mechanical (QM) parameterization for the iodine sigma-hole.

Part 3: Step-by-Step Experimental Protocol

Phase 1: Ligand Preparation (The Sigma-Hole Protocol)

Standard preparation is insufficient for iodinated compounds.

-

Geometry Optimization:

-

Software: Gaussian 16 or ORCA.

-

Method: DFT functional B3LYP with basis set 6-311G(d,p) (use LANL2DZ for Iodine to account for relativistic effects).

-

-

Electrostatic Potential (ESP) Fitting:

-

Calculate the ESP surface. Identify the maximum positive potential (

) on the iodine tip.

-

-

Force Field Derivation:

-

Use antechamber (AmberTools) to generate the topology.

-

Crucial Step: Add a massless "dummy atom" (Extra Point) at distance

Å from the iodine nucleus along the C-I vector. -

Assign a positive partial charge to the dummy atom and adjust the iodine nucleus charge to maintain net neutrality.

-

Phase 2: Receptor Preparation & System Setup

-

Homology Modeling:

-

Generate hDAT model using Modeller with PDB: 4M48 (dDAT bound to nortriptyline) as the template.

-

Validation: Ensure Ramachandran plot outliers are < 1%.

-

-

Membrane Embedding:

-

DAT is a transmembrane protein. Vacuum simulations will cause pore collapse.

-

Embed the protein in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer using CHARMM-GUI Membrane Builder.

-

Solvate with TIP3P water and neutralize with 0.15 M NaCl.

-

Phase 3: Molecular Docking

Goal: Generate the starting pose for MD.

-

Grid Generation: Center the grid on Asp79 (the anchor residue). Box size: 20x20x20 Å.

-

Constraints:

-

Salt Bridge: Define a positional constraint between the pyrrolidine nitrogen and the carboxylate of Asp79.

-

Halogen Bond (Optional): If the docking software supports it (e.g., Glide), define a halogen bond constraint with backbone carbonyls of Ala117 or Val152.

-

-

Execution: Run docking (Lamarckian Genetic Algorithm for AutoDock).

-

Selection: Choose the cluster with the lowest binding energy that satisfies the Asp79 salt bridge.

Phase 4: Molecular Dynamics (MD) Simulation

Goal: Assess stability and induced-fit effects.

-

Minimization: 5000 steps steepest descent to remove steric clashes.

-

Equilibration:

-

NVT: 1 ns, restraining protein/ligand atoms, heating to 310 K.

-

NPT: 1 ns, maintaining 1 atm pressure to relax the membrane density.

-

-

Production Run:

-

Time: 100 ns minimum.

-

Step size: 2 fs.

-

Algorithm: PME for electrostatics, SHAKE for hydrogen bonds.

-

-

Trajectory Analysis:

Phase 5: Binding Free Energy Calculation (MM-GBSA)

Post-simulation analysis provides a more accurate affinity prediction than docking scores.

Protocol:

-

Extract 100 snapshots from the last 20 ns of the trajectory.

-

Strip water and ions (implicit solvation model).

-

Calculate

using the MM-GBSA module (e.g., in AMBER or Prime). -

Benchmarking: Compare the calculated

of 3-IPP against a known reference (e.g., 3-CPP) to normalize systematic errors.

Part 4: Data Presentation & Analysis

Signaling Pathway Context

Understanding where 3-IPP acts is vital for interpreting the biological relevance of the binding data.

Figure 2: Mechanism of Action. 3-IPP competitively inhibits DAT, blocking reuptake and potentiating dopaminergic signaling.

Expected Data Output Structure

When reporting your results, organize quantitative data as follows:

| Metric | 3-IPP (Modeled) | 3-CPP (Control) | Interpretation |

| Docking Score (kcal/mol) | -8.5 ± 0.2 | -8.1 ± 0.2 | Lower score implies higher affinity (steric fit). |

| MM-GBSA | -45.2 ± 3.5 | -41.0 ± 3.1 | More negative = stronger binding stability. |

| Iodine Interaction | 3.2 Å (to Ala117) | N/A | Presence of halogen bond stabilizes the complex. |

| Ligand RMSD (Å) | 1.2 ± 0.4 | 1.5 ± 0.5 | Lower RMSD indicates a stable binding pose. |

References

-

Schmitt, K. C., et al. (2013). Mutational analysis of the high-affinity zinc binding site validates a refined human dopamine transporter homology model.[3] PLoS Computational Biology.[3] [Link][3]

-

Penmatsa, A., et al. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism. Nature. [Link]

-

Ibrahim, M. A. A. (2011). Molecular mechanical study of halogen bonding in drug discovery. Journal of Computational Chemistry. [Link]

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]

-

Meltzer, P. C., et al. (2006). 3-Phenylpyrrolidines: A new class of potent and selective dopamine uptake inhibitors. Journal of Medicinal Chemistry.[4][5] [Link]

Sources

- 1. Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 3-(3-Iodophenyl)pyrrolidine

Abstract

This document provides a comprehensive guide for the synthesis of 3-(3-Iodophenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine motif is a privileged structure found in numerous biologically active compounds and FDA-approved drugs.[1] The introduction of an iodophenyl group at the 3-position offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies. This protocol outlines a robust two-step synthetic route, commencing with the synthesis of a 3-arylpyrrolidine precursor, followed by a regioselective iodination. The methodologies presented are based on established and reliable organic chemistry transformations, adapted to provide a clear and detailed procedure for researchers in organic synthesis and drug development.

Introduction and Rationale

The synthesis of substituted pyrrolidines is a significant endeavor in organic chemistry due to their prevalence in natural products and pharmaceuticals.[2] Specifically, 3-aryl pyrrolidines are known to exhibit potent and selective ligand activity for various biological targets, including serotonin and dopamine receptors.[1] The target molecule, 3-(3-Iodophenyl)pyrrolidine, combines this privileged pyrrolidine scaffold with a synthetically versatile iodinated aromatic ring. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in numerous palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[3][4] This allows for the late-stage diversification of the molecule, which is a highly desirable feature in drug discovery programs.

Given the absence of a direct, one-pot synthesis for 3-(3-Iodophenyl)pyrrolidine in the current literature, this guide proposes a logical and efficient two-step synthetic pathway. The chosen strategy focuses on first establishing the 3-arylpyrrolidine core, followed by the introduction of the iodine substituent. This approach allows for better control over the regiochemistry of the final product.

Proposed Synthetic Scheme

The synthesis is proposed to proceed via a two-step sequence:

-

Step 1: Synthesis of N-Boc-3-phenylpyrrolidine. This step involves the formation of the 3-arylpyrrolidine core. The use of a Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen is recommended to prevent side reactions in the subsequent iodination step and to aid in purification.

-

Step 2: Directed ortho-Iodination of N-Boc-3-phenylpyrrolidine followed by meta-selective rearrangement. This step aims to introduce the iodine atom at the desired meta-position of the phenyl ring.

Figure 1: Proposed two-step synthetic workflow for 3-(3-Iodophenyl)pyrrolidine.

Materials and Instrumentation

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| 1,4-Diketone Precursor | Reagent Grade, ≥98% | Sigma-Aldrich |

| 3-Iodoaniline | Reagent Grade, ≥98% | Sigma-Aldrich |

| p-Toluenesulfonic acid (p-TsOH) | Reagent Grade, ≥98% | Sigma-Aldrich |

| Sodium triacetoxyborohydride | Reagent Grade, ≥95% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc)2O | Reagent Grade, ≥97% | Sigma-Aldrich |

| N-Iodosuccinimide (NIS) | Reagent Grade, ≥98% | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Methanol (MeOH) | ACS Grade | Fisher Scientific |

| Ethyl acetate (EtOAc) | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

| Sodium bicarbonate (NaHCO3) | Saturated solution | In-house prep. |

| Brine | Saturated solution | In-house prep. |

| Anhydrous sodium sulfate (Na2SO4) | Reagent Grade | Fisher Scientific |

Instrumentation

-

Magnetic stirrers with heating capabilities

-

Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Flash column chromatography system

-

Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C NMR)

-

Mass Spectrometer (MS)

Experimental Protocols

Step 1: Synthesis of 1-(3-Iodophenyl)pyrrolidine via Reductive Amination

This protocol is adapted from established methods for the synthesis of N-aryl-substituted pyrrolidines via reductive amination.[5][6] This approach is chosen for its operational simplicity and generally good yields.

Figure 2: Workflow for the synthesis of 1-(3-Iodophenyl)pyrrolidine.

Procedure:

-

Reaction Setup: To a solution of 3-iodoaniline (1.0 eq) in a mixture of methanol and water, add a catalytic amount of sulfuric acid.

-

Addition of Reagents: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the reaction mixture. Stir at room temperature for 30 minutes.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., 30% EtOAc in hexanes).

-

Work-up: Quench the reaction by the slow addition of water. Make the solution basic by adding a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(3-iodophenyl)pyrrolidine.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Palladium-Catalyzed Cross-Coupling to Synthesize 3-(3-Iodophenyl)pyrrolidine

An alternative and more direct route to the target compound involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between pyrrolidine and 1,3-diiodobenzene.[7][8] This method offers the advantage of forming the C-N bond directly with the desired aryl halide. Controlling the stoichiometry is crucial to favor mono-arylation.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. enamine.net [enamine.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Note: Palladium-Catalyzed Hydroarylation of Pyrrolines

[1][2]

Executive Summary & Strategic Utility

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics (e.g., nicotine, kainic acid, and various dopamine antagonists). While traditional synthesis often relies on ring-closing pathways, the hydroarylation of 3-pyrrolines offers a more direct, modular approach: installing aryl groups directly onto the pre-formed heterocyclic core.

This guide focuses on the Palladium-Catalyzed Reductive Hydroarylation , a distinct manifold from the traditional Heck reaction. Unlike the Heck reaction, which retains unsaturation (yielding dihydropyrroles or pyrroles), hydroarylation delivers the saturated 3-arylpyrrolidine. This protocol is critical for drug discovery teams requiring rapid access to

Key Technical Advantage: This method "hijacks" the traditional

Mechanistic Insight: The "Reductive Switch"

To successfully execute this reaction, one must understand the competition between the Heck Pathway (oxidative) and the Hydroarylation Pathway (reductive).

In a standard Pd-catalyzed cycle with an alkene:

-

Oxidative Addition: Pd(0) inserts into Ar-X.

-

Migratory Insertion: The Ar-Pd-X species adds across the alkene.

-

The Fork in the Road:

-

Path A (Heck): Rapid

-hydride elimination ejects the product as an alkene. -

Path B (Hydroarylation): A hydride source (formate, silane, or alcohol) intercepts the Pd-alkyl intermediate, leading to a saturated product.

-

Critical Insight: The nature of the nitrogen protecting group on the pyrroline dictates this selectivity. Electron-withdrawing groups (e.g., N-Boc, N-Ac) tend to favor

Diagram 1: Catalytic Divergence (Heck vs. Hydroarylation)

Caption: Divergent pathways in Pd-catalysis. Path B (Solid Blue) is the target mechanism for hydroarylation, promoted by N-alkyl substitution and hydride donors.

Critical Parameters & Optimization

Before beginning the protocol, review these variables to ensure reproducibility.

Table 1: Reaction Parameter Optimization Matrix

| Parameter | Recommendation | Rationale (Causality) |

| Nitrogen Substituent | N-Benzyl (Bn) or N-Alkyl | Electron-rich N-substituents prevent |

| Hydride Source | Sodium Formate (HCOONa) | Acts as the reducing agent. It undergoes decarboxylation to generate the active Pd-H species necessary for the reductive step.[1] |

| Catalyst Source | Pd(OAc)₂ | A robust, air-stable Pd(II) precursor that is easily reduced in situ to the active Pd(0) species by the phosphine/formate. |

| Ligand | Triphenylphosphine (PPh₃) | While simple, PPh₃ provides the necessary steric bulk to support the catalytic cycle without being too electron-rich (which might slow reductive elimination). |

| Solvent | DMF or DMSO | High polarity is required to solubilize the formate salts and stabilize the charged Pd intermediates. |

| Temperature | 80°C - 100°C | Sufficient thermal energy is needed for the decarboxylation of formate (activation energy barrier). |

Protocol: Reductive Hydroarylation of N-Benzyl-3-Pyrroline

This protocol is adapted from the "Reductive Mizoroki-Heck" methodology (Doulcet & Sweeney, iScience 2018) and optimized for bench-stable execution.

Target: Synthesis of rac-1-benzyl-3-phenylpyrrolidine. Scale: 1.0 mmol.

Reagents & Equipment[4]

-

Substrate: N-Benzyl-3-pyrroline (159 mg, 1.0 mmol).

-

Coupling Partner: Iodobenzene (204 mg, 1.0 mmol).

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (11.2 mg, 5 mol%).

-

Ligand: Triphenylphosphine [PPh₃] (26.2 mg, 10 mol%).

-

Reductant: Sodium Formate [HCOONa] (204 mg, 3.0 equiv).

-

Base: Triethylamine [Et₃N] (2 equiv) - Optional, enhances rate.

-

Solvent: DMF (anhydrous, 5 mL).

-

Vessel: 15 mL pressure tube or Schlenk flask with magnetic stir bar.

Step-by-Step Workflow

-

Catalyst Pre-complexation (In Situ):

-

In a clean vial, dissolve Pd(OAc)₂ and PPh₃ in 1 mL of DMF.

-

Stir at room temperature for 5 minutes until the solution turns a clear yellow/orange (indicating formation of Pd-phosphine complex).

-

-

Reaction Assembly:

-

To the main reaction vessel, add Sodium Formate (solid).

-

Add the N-Benzyl-3-pyrroline and Iodobenzene.

-

Transfer the pre-formed catalyst solution to the vessel.

-

Add the remaining DMF (4 mL) to wash the catalyst vial and reach total volume.

-

-

Degassing (Crucial):

-

Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen can re-oxidize the Pd-Hydride intermediate or consume the phosphine ligand.

-

Seal the vessel tightly.

-

-

Heating & Reaction:

-

Place in a pre-heated oil block at 80°C .

-

Stir vigorously (1000 rpm). The formate is not fully soluble initially; vigorous stirring ensures phase transfer.

-

Time: Run for 16–24 hours. (Monitor by TLC/LCMS; look for disappearance of Aryl Iodide).

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate layers. Wash the organic layer with LiCl (5% aq) to remove DMF, then Brine.

-

Dry over MgSO₄, filter, and concentrate.

-

-

Purification:

-

Flash Column Chromatography (Silica Gel).

-

Eluent: Hexane/Ethyl Acetate (gradient 95:5 to 80:20).

-

Note: The amine product may streak; adding 1% Et₃N to the eluent is recommended.

-

Diagram 2: Experimental Workflow

Caption: Step-by-step execution of the reductive hydroarylation protocol.

Troubleshooting & Limitations

| Observation | Diagnosis | Corrective Action |

| Formation of Pyrrole | Oxidation of substrate | Ensure the reaction is strictly oxygen-free. Check if the hydride source (formate) is wet or degraded. |

| Heck Product (Alkene) | The N-protecting group might be too electron-withdrawing. Switch from N-Boc/Acyl to N-Benzyl. Alternatively, increase the concentration of Formate. | |

| Low Conversion | Catalyst death (Pd black) | Add a Tetraalkylammonium salt (e.g., TBAB, 1 equiv) to stabilize Pd nanoparticles. Ensure effective stirring. |

| Regioselectivity Issues | C2 vs C3 mixture | C3 is generally favored for steric reasons in 3-pyrrolines. If C2 is desired, a directing group strategy (e.g., using 2-pyrroline isomers) is required. |

Strategic Context: Why not Rhodium?

While this guide focuses on Palladium, it is scientifically honest to acknowledge the alternative.

-

Palladium (This Protocol): Best for cost-efficiency, broad scope of aryl halides, and racemic scaffold synthesis. Ideal for early-stage diversity generation.

-

Rhodium (Hayashi Method): If enantioselectivity (>95% ee) is the primary requirement, Rh-catalyzed addition of arylboronic acids is superior (See Hayashi, T. et al.). However, Rh is significantly more expensive and requires boronic acids rather than the more available aryl halides used here.

References

-

Doulcet, J., & Sweeney, J. B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[2][3][4] iScience, 9, 328–336.[2][3]

-

[Link]

-

-

Liao, L., & Sigman, M. S. (2010).[5] Palladium-Catalyzed Hydroarylation of 1,3-Dienes with Boronic Esters via Reductive Formation of π-Allyl Palladium Intermediates under Oxidative Conditions.[5][6][7] Journal of the American Chemical Society, 132(30), 10209–10211.

-

[Link]

-

-

Cacchi, S., et al. (1984). Palladium-catalyzed reduction of vinyl triflates and aryl halides with formate. Tetrahedron Letters, 25(42), 4821-4824.

-

[Link]

-

-

Hayashi, T., et al. (2011). Rhodium-Catalyzed Asymmetric Hydroarylation of 3-Pyrrolines with Arylboronic Acids. Angewandte Chemie International Edition, 50(10), 2354-2356. (Comparative reference for enantioselective methods).

-

[Link]

-

Sources

- 1. Asymmetric Hydroarylation Reactions Catalyzed by Transition Metals: Last 10 Years in a Mini Review [mdpi.com]

- 2. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Palladium-Catalyzed Hydroarylation of 1,3-Dienes with Boronic Esters via Reductive Formation of π-Allyl Palladium Intermediates under Oxidative Conditions [organic-chemistry.org]

- 6. Palladium-catalyzed hydroarylation of 1,3-dienes with boronic esters via reductive formation of pi-allyl palladium intermediates under oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Hydroarylation of 1,3-Dienes with Boronic Esters via Reductive Formation of π-Allyl Palladium Intermediates under Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

3-(3-Iodophenyl)pyrrolidine as an intermediate in drug discovery

Application Note: 3-(3-Iodophenyl)pyrrolidine as a Divergent Scaffold in Medicinal Chemistry

Executive Summary

3-(3-Iodophenyl)pyrrolidine represents a high-value "privileged scaffold" in modern drug discovery, particularly for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS). Its utility stems from two distinct chemical handles: the nucleophilic secondary amine (pyrrolidine nitrogen) and the electrophilic aryl iodide. This dual functionality allows for the rapid generation of diverse libraries targeting GPCRs (dopamine, serotonin receptors) and kinase active sites.

This guide details the strategic application of this intermediate, focusing on chemoselective functionalization, handling of the chiral center, and optimized cross-coupling protocols.

Strategic Utility & Chemical Space

The 3-arylpyrrolidine core offers a balance of rigidity and three-dimensionality (Fsp3 character), which is increasingly prioritized to improve solubility and selectivity in drug candidates compared to flat aromatic systems.

Key Structural Advantages:

-

Meta-Substitution: The 3-iodo position on the phenyl ring directs substituents into a vector distinct from para- or ortho- isomers, often critical for fitting into specific hydrophobic pockets in enzymes (e.g., DPP-IV inhibitors).

-

Iodine "Magic Handle": The C-I bond is significantly weaker and more polarizable than C-Br or C-Cl, enabling oxidative addition by Palladium(0) catalysts under milder conditions. This allows for sequential cross-coupling where the iodine is reacted first, leaving other halogens (if present) intact.

Visualizing the Divergent Workflow

The following diagram illustrates the "Protect-Couple-Deprotect" strategy, which is the industry standard for maximizing yield and purity when using this scaffold.

Figure 1: Divergent synthesis workflow. The N-Boc protection is critical to prevent catalyst poisoning by the free amine during Pd-catalyzed steps.

Handling & Stability Properties

Researchers must distinguish between the free base and the salt forms.

| Property | Free Base | Hydrochloride Salt (Recommended) |

| State | Viscous Oil / Low melting solid | Crystalline Solid |

| Stability | Air-sensitive (absorbs CO2/H2O) | Stable at RT, non-hygroscopic |

| Solubility | DCM, EtOAc, MeOH | Water, MeOH, DMSO |

| Storage | -20°C, under Argon | Ambient (Desiccated) |

Critical Handling Note: The free secondary amine can coordinate to Palladium species, potentially quenching the catalyst. Always use the HCl salt for storage, but convert to the free base in situ or protect (Boc/Cbz) before cross-coupling.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Purpose: To mask the nucleophilic nitrogen, preventing interference during metal-catalyzed cross-coupling.

Reagents:

-

3-(3-Iodophenyl)pyrrolidine HCl (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc2O) (1.1 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Dichloromethane (DCM) (0.1 M concentration)

Procedure:

-

Suspend the starting HCl salt in DCM at 0°C.

-

Add TEA dropwise. The suspension will clear as the free base is liberated.

-

Add Boc2O (dissolved in minimal DCM) dropwise over 15 minutes.

-

Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane; Product Rf ~ 0.6).

-

Workup: Wash with 1M HCl (to remove unreacted amine), then Brine. Dry over MgSO4.

-

Yield Expectation: >95% (Pale yellow oil/solid).

Protocol B: Suzuki-Miyaura Coupling (Aryl-Iodide Selective)

Purpose: To attach an aryl group to the meta-position. The Iodine handle allows this to proceed at lower temperatures than bromides, preserving sensitive functional groups.

Reagents:

-

N-Boc-3-(3-Iodophenyl)pyrrolidine (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Preferred for steric bulk and stability.

-

Base: K2CO3 (2M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Degassing (Crucial): Sparge the 1,4-dioxane with Argon for 20 minutes. Oxygen causes homocoupling of the boronic acid.

-

In a reaction vial, combine the N-Boc intermediate, boronic acid, and Pd catalyst.

-

Add the solvent and aqueous base.

-

Heat to 60-80°C for 4-12 hours. (Note: Aryl Iodides often couple at 60°C; Bromides typically require 80-100°C).

-

Filtration: Filter through a celite pad to remove Pd black.

-

Purification: Flash chromatography.

Troubleshooting Table:

| Observation | Root Cause | Solution |

|---|---|---|

| Low Conversion | Catalyst poisoning | Ensure N-Boc protection is complete; use Cs2CO3 instead of K2CO3. |

| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents more thoroughly; freeze-pump-thaw method. |

| Dehalogenation (Ar-H) | Hydride source | Avoid alcoholic solvents (EtOH/MeOH) if reduction is observed. |

Protocol C: Chiral Resolution (Optional but Recommended)

Since the 3-position is a stereocenter, the synthesized intermediate is a racemate. For biological assays, enantiomers must often be separated.

-

Method: Preparative Chiral HPLC

-

Column: Chiralpak AD-H or OD-H

-

Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

-

Detection: UV at 254 nm.

-

Note: Resolution is best performed after N-Boc protection but before the coupling step to maximize the value of the separated enantiomers.

Applications in Drug Discovery

The 3-arylpyrrolidine motif is a proven pharmacophore in several therapeutic areas.

1. GPCR Modulators (CNS): Substituted pyrrolidines mimic the spatial arrangement of dopamine and serotonin.

-

Example: 3-(3-substituted-phenyl)pyrrolidines are investigated as Dopamine D2/D3 antagonists for antipsychotics.

2. Kinase Inhibitors: The meta-substituted phenyl ring can project into the "back pocket" of kinase ATP-binding sites, while the pyrrolidine nitrogen can be solubilized or used to anchor into the ribose-binding region.

3. DPP-IV Inhibitors (Diabetes): The pyrrolidine ring is a core component of "gliptin" drugs (e.g., Vildagliptin).[1] The 3-iodo intermediate allows for the rapid exploration of the S1/S2 sub-sites of the DPP-IV enzyme.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 3-(3-Iodophenyl)pyrrolidine

Abstract

3-(3-Iodophenyl)pyrrolidine is a critical intermediate in medicinal chemistry, particularly in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and as a scaffold for Suzuki-Miyaura cross-coupling reactions. Its characterization presents specific challenges: the secondary amine functionality leads to peak tailing in chromatography, the iodine substituent introduces photosensitivity, and the C3-chiral center necessitates robust enantiomeric resolution. This guide details the protocols for structural elucidation (NMR/MS), purity profiling (HPLC), and chiral separation, ensuring data integrity for drug development pipelines.

Molecule Overview & Physicochemical Properties

| Property | Description |

| IUPAC Name | 3-(3-iodophenyl)pyrrolidine |

| Formula | C₁₀H₁₂IN |

| Mol. Weight | 273.11 g/mol |

| Appearance | Yellowish oil (free base) or White solid (HCl salt) |

| Chromophore | UV Active ( |

| Key Functionalities | Secondary Amine (Basic), Aryl Iodide (Reactive), Chiral Center (C3) |

Module 1: Structural Confirmation (NMR & MS)

Nuclear Magnetic Resonance (NMR) Strategy

The pyrrolidine ring creates a complex aliphatic region due to the chiral center at C3, rendering the protons at C2, C4, and C5 diastereotopic.

Protocol:

-

Solvent: Dissolve 5-10 mg in DMSO-d₆ or CDCl₃ . (DMSO is preferred if analyzing the HCl salt to prevent exchange broadening of the NH proton).

-

Instrument: 400 MHz or higher.

-

Key Assignments (Expected):

| Region (ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.6 - 7.1 | Multiplet | 4H | Aryl Protons | The iodine at the meta position breaks symmetry. Look for a deshielded singlet (H2') and doublet (H4') due to the inductive effect of Iodine. |

| 3.5 - 2.8 | Multiplet | 4H | N-CH₂ (C2, C5) | Broadened due to ring puckering and diastereotopicity. |

| 3.2 - 3.0 | Multiplet | 1H | Ar-CH (C3) | The methine proton connecting the ring to the aryl group. |

| 2.3 - 1.7 | Multiplet | 2H | C-CH₂-C (C4) | Distinct "roofing" effect often observed. |

| ~2.0 | Broad Singlet | 1H | N-H | Chemical shift varies with concentration and solvent (exchangeable). |

Mass Spectrometry (LC-MS)

Technique: Electrospray Ionization (ESI) in Positive Mode.

-

Observation: The iodine atom is monoisotopic (

I). Unlike Chlorine ( -

Diagnostic: Look for the mass defect. Iodine has a negative mass defect, often resulting in accurate masses slightly lower than purely organic analogs.

-

Fragmentation: In MS/MS, loss of the iodine radical (M-127) or the pyrrolidine ring cleavage are common.

Module 2: Chromatographic Purity (Achiral HPLC)

The secondary amine causes severe peak tailing on standard silica-based C18 columns due to interaction with residual silanols.

Protocol: High-pH Reverse Phase (Recommended)

Using a high pH suppresses the protonation of the secondary amine (

-

Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (

mm, 3.5 µm). -

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 254 nm.

-

Why this works: The hybrid particle technology of these columns withstands high pH, which deprotonates the pyrrolidine nitrogen, eliminating silanol interactions.

Module 3: Chiral Resolution (Critical Protocol)

The 3-position is a stereogenic center. Separating the (

Method Development Workflow

Figure 1: Decision tree for chiral method development of amine-containing small molecules.

Recommended Chiral Protocol

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate). Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

-

Note: The Diethylamine (DEA) is mandatory. Without this basic additive, the amine will bind irreversibly to the chiral selector, resulting in broad peaks or no elution. Flow Rate: 1.0 mL/min.[2] Temperature: 25°C.

Module 4: Handling, Stability & Safety

Photostability (The Iodine Factor)

Aryl iodides are susceptible to photodeiodination (homolytic cleavage of the C-I bond) upon exposure to UV light.

-

Protocol: Store all reference standards in amber vials. Perform synthesis and purification under low-light conditions or wrap flasks in aluminum foil.

Air Sensitivity (The Amine Factor)

Secondary amines readily absorb atmospheric CO₂ to form carbamates (white crust on the oil).

-

Protocol: Store the free base under Nitrogen or Argon. Ideally, convert to the Hydrochloride (HCl) salt for long-term storage, as the salt form is resistant to oxidation and CO₂ absorption.

Reactivity Check

Before using in cross-coupling (e.g., Suzuki), ensure the free amine is protected (e.g., N-Boc) or that the catalyst system tolerates free amines, as the nitrogen lone pair can poison Palladium catalysts.

References

-

Analytical Chromatography of Amines: Detailed guide on pH control for basic compounds. Waters Corporation. "Strategies for the Separation of Basic Compounds in Reverse-Phase HPLC."

-

Chiral Separation Strategies: Review of polysaccharide stationary phases for pharmaceutical analysis. Journal of Chromatography A. "Enantioseparation of chiral pharmaceuticals using polysaccharide-based stationary phases."[1][3]

-

Synthesis and Characterization of 3-Arylpyrrolidines: Specific synthetic routes and NMR data for similar scaffolds. Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of 3-Substituted Pyrrolidines."

-

Iodine Photostability: Mechanistic insight into C-I bond cleavage. Journal of Organic Chemistry. "Photochemistry of Aryl Iodides."

Sources

Scale-up synthesis of 3-(3-Iodophenyl)pyrrolidine for preclinical studies

Executive Summary

3-(3-Iodophenyl)pyrrolidine is a high-value pharmacophore scaffold, widely used in the development of dopamine receptor ligands (e.g., 3-PPP analogs), nicotinic acetylcholine modulators, and as a precursor for SPECT/PET radiotracers.

Scaling up this synthesis presents a specific chemoselective challenge: preserving the labile aryl-iodide bond while constructing the saturated pyrrolidine ring. Traditional routes involving catalytic hydrogenation of pyrroles or cinnamate derivatives often lead to inadvertent hydrodehalogenation (loss of iodine).

This guide details a Convergent "Late-Stage Iodination" Strategy . By utilizing a nitro-precursor strategy, we decouple the ring-construction phase from the halogenation phase, ensuring high yields and isotopic purity. The protocol is designed for multi-gram to kilogram scale-up under GMP-like controls.

Part 1: Strategic Route Design

The selected route prioritizes robustness and safety. We avoid the direct coupling of diiodobenzenes (which leads to polymerization) and the hydrogenation of iodo-intermediates (which leads to deiodination).

The "Nitro-Sandmeyer" Pathway

-

Activation: Conversion of N-Boc-3-pyrrolidinone to its enol triflate.

-

Coupling: Suzuki-Miyaura coupling with 3-nitrophenylboronic acid . (Nitro group serves as a masked amine/iodide).

-

Global Reduction: Simultaneous reduction of the alkene and nitro group to the aniline derivative.

-

Transformation: Sandmeyer-type iodination using tert-butyl nitrite (radical pathway) to install the iodine atom on the protected scaffold.

-

Deprotection: Acidic cleavage of the Boc group to yield the final salt.

Workflow Logic Visualization

Figure 1: Convergent synthesis workflow designed to protect the iodine position until the final stage.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-3-pyrrolidinone Enol Triflate

Rationale: The ketone must be activated for cross-coupling. The enol triflate is more reactive and cleaner than the corresponding enol phosphate.

Reagents:

-

N-Boc-3-pyrrolidinone (1.0 equiv)

-

LiHMDS (1.0 M in THF, 1.2 equiv)

-

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) (1.1 equiv)

-

Solvent: Anhydrous THF

Protocol:

-

Charge a reactor with N-Boc-3-pyrrolidinone and anhydrous THF (10 vol). Cool to -78°C.

-

Add LiHMDS slowly, maintaining internal temperature < -70°C. Stir for 1 hour to form the enolate.

-

Add a solution of PhNTf2 in THF slowly.

-

Allow the mixture to warm to 0°C over 2 hours.

-

Quench: Add saturated NH4Cl solution.

-

Workup: Extract with MTBE. Wash organics with 1N HCl (to remove aniline byproducts from PhNTf2), water, and brine.

-

Purification: Filtration through a silica plug (eluting with Hexane/EtOAc) is usually sufficient for scale-up.

Step 2: Suzuki-Miyaura Coupling

Rationale: Using the nitro-boronic acid prevents catalyst poisoning and avoids side reactions common with halo-boronic acids.

| Parameter | Specification | Notes |

| Catalyst | Pd(dppf)Cl2·DCM (2-3 mol%) | Robust, air-stable, excellent for triflate coupling. |

| Base | K2CO3 (2.5 equiv) | Mild inorganic base minimizes aldol side reactions. |

| Solvent | Dioxane/Water (4:1) | Biphasic system promotes salt solubility. |

| Temp | 80°C | Reflux ensures complete conversion in <4 hours. |

Protocol:

-

Charge reactor with Enol Triflate (Step 1 product), 3-Nitrophenylboronic acid (1.1 equiv), and K2CO3.

-

Degas solvents (sparge with N2 for 30 min) and add.

-

Add Pd catalyst under N2 flow.

-

Heat to 80°C. Monitor by HPLC (Target: Disappearance of Triflate).

-

Workup: Cool, filter through Celite to remove Pd black. Dilute with EtOAc, wash with water.

-

Isolation: Crystallize the intermediate or proceed to reduction.

Step 3: Global Hydrogenation

Rationale: This step is highly efficient, reducing both the nitro group to an aniline and the dihydropyrrole double bond to the pyrrolidine ring in one pot.

Reagents:

-

Pd/C (10% w/w, 50% wet)

-

Hydrogen gas (3-5 bar)

-

Solvent: Methanol or Ethanol[1]

Protocol:

-

Dissolve the nitro-dihydropyrrole intermediate in MeOH.

-

Charge hydrogenation vessel with catalyst (5 wt% loading relative to substrate).

-

Pressurize with H2 (3 bar) and stir at Room Temperature.

-

Critical Control: Monitor closely. The nitro reduction is exothermic. The alkene reduction is slower. Ensure both are complete by LCMS.

-

Filtration: Filter over Celite to remove catalyst.

-

Result: N-Boc-3-(3-aminophenyl)pyrrolidine.

Step 4: Non-Aqueous Sandmeyer Iodination

Rationale: Traditional aqueous Sandmeyer reactions (NaNO2/HCl) generate strong acid that would prematurely deprotect the Boc group, leading to water-soluble side products. We use a non-aqueous radical approach (Doyle method) to maintain the protecting group, allowing for easy organic extraction.

Reagents:

-

tert-Butyl Nitrite (t-BuONO) (1.5 equiv)

-

Iodine (I2) (1.0 equiv) or Diiodomethane (CH2I2)

-

Solvent: Acetonitrile (ACN)

Protocol:

-

Dissolve N-Boc-3-(3-aminophenyl)pyrrolidine in ACN (10 vol). Cool to 0°C.

-

Add p-Toluenesulfonic acid (1.0 equiv) to form the salt (optional, improves yield).

-

Add tert-Butyl Nitrite dropwise. Stir 30 min (Diazonium formation).

-

Add Iodine (I2) or KI (solid) slowly.

-

Warm to Room Temperature and stir for 2 hours. Nitrogen gas evolution will be observed.

-

Quench: Add saturated Na2S2O3 (Sodium Thiosulfate) to quench excess iodine (color changes from purple/brown to yellow).

-

Extraction: Extract with EtOAc. The product N-Boc-3-(3-iodophenyl)pyrrolidine is in the organic layer.

Step 5: Deprotection & Salt Formation

Rationale: Controlled removal of Boc to yield the stable hydrochloride salt.

Protocol:

-

Dissolve the iodinated intermediate in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (5 equiv).

-

Stir at RT.[2] Product often precipitates as the HCl salt.

-

Isolation: Filter the solid. Wash with Et2O.

-

Drying: Vacuum oven at 40°C.

Part 3: Quality Control & Troubleshooting

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6) | Consistent structure; characteristic aryl protons (t, d, d, s). |

| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |

| Iodine Content | Elemental Analysis | ± 0.4% of theoretical |

| Residual Pd | ICP-MS | < 10 ppm (Critical for biological studies) |

Troubleshooting Guide

-

Issue: Low Yield in Sandmeyer Step.

-

Cause: Instability of the diazonium intermediate.

-

Fix: Ensure temperature is kept at 0°C during nitrite addition. Ensure anhydrous ACN is used to prevent phenol formation (reaction with water).

-

-

Issue: De-iodination during Deprotection.

-

Cause: HI formation acting as a reducing agent.[2]

-

Fix: Use HCl/Dioxane or TFA/DCM. Avoid heating. The C-I bond is generally stable to HCl, but HI (if formed from trace iodide) can reduce it.

-

-

Issue: Enantiomeric Purity (If Chiral Material Required).

-

Solution: The synthesis above yields a racemate .

-

Resolution: Perform chiral resolution at Step 3 (Amine) using chiral acids (e.g., Dibenzoyl-L-tartaric acid) via recrystallization. Alternatively, use Preparative SFC on the final Boc-protected intermediate.

-

References

-

Palladium-Catalyzed Hydroarylation: Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018).[3] iScience.[4] Available at: [Link] (Note: Discusses direct hydroarylation strategies).

-

Suzuki Coupling Optimization: Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction. (2025).[5][6] Organic Process Research & Development. Available at: [Link] (General reference for scale-up parameters).

-

Sandmeyer Methodology: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Related methodology for handling sensitive aryl species). Available at: [Link]

-

Pyrrolidine Scaffolds in Drug Design: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. (2024). MDPI. Available at: [Link][7]

Sources

- 1. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]

- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]

- 3. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting 3-(3-Iodophenyl)pyrrolidine synthesis side reactions

Technical Support Center: 3-(3-Iodophenyl)pyrrolidine Synthesis

Case Reference: #IPP-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Scaffold & The Challenge

You are likely synthesizing 3-(3-iodophenyl)pyrrolidine as a scaffold for neurotransmitter transporter ligands (e.g., SERT/DAT inhibitors) or as a fragment for cross-coupling in diversity-oriented synthesis.

The presence of the meta-iodine atom is the critical stress point. It is a "ticking time bomb" during synthesis because:

-

It is labile: Standard reducing agents (LAH, Pd/C + H2) will strip it off (hydrodehalogenation), leaving you with useless 3-phenylpyrrolidine.

-

It is reactive: In the presence of the free secondary amine, it invites intermolecular N-arylation (self-polymerization).

This guide bypasses generic textbook advice and addresses the specific failure modes of this halo-aryl scaffold.

Module 1: The "Vanishing Halogen" (Reduction Troubleshooting)

User Complaint: "I reduced my succinimide/lactam intermediate with LiAlH4, but the mass spec shows [M-126]. The iodine is gone."

Root Cause Analysis: Lithium Aluminum Hydride (LAH) is a powerful nucleophilic reducing agent. In refluxing THF or ether, LAH effects Halogen-Lithium Exchange or direct hydride attack on the aryl iodide, replacing the iodine with hydrogen.

The Solution: Electrophilic Reduction You must switch from a nucleophilic hydride source (LAH) to an electrophilic one (Borane or Alane). The electron-rich aryl iodide repels the hydride-rich nucleophiles but tolerates the Lewis-acidic borane.

Protocol: Chemoselective Borane Reduction

-

Substrate: 3-(3-iodophenyl)succinimide or 1-benzyl-4-(3-iodophenyl)pyrrolidin-2-one.

-

Reagent:

(1.0 M) or

Step-by-Step:

-

Setup: Flame-dry a 3-neck flask under Argon. Charge with substrate (1.0 equiv) and dry THF (0.2 M concentration).

-

Addition: Cool to 0°C. Add

(3.5 equiv for succinimide, 2.5 equiv for lactam) dropwise.-

Note: Evolution of gas is normal.

-

-

Reflux: Warm to RT, then reflux for 2–4 hours. Monitor via TLC (stain with PMA; iodine absorbs UV).

-

Quench (Critical): Cool to 0°C. Carefully add MeOH until bubbling ceases.

-

Acid Hydrolysis: The borane forms a stable B-N complex with the amine. You must break this. Add 6M HCl and reflux for 1 hour.

-

Workup: Basify with NaOH to pH >12, extract with DCM.

Data Comparison: Reducing Agents

| Reagent | Mechanism | Iodine Survival Rate | Yield | Verdict |

| LiAlH4 (Reflux) | Nucleophilic | < 10% | High (De-iodo product) | AVOID |

| LiAlH4 (-78°C) | Nucleophilic | ~60% | Low | Risky |

| H2 / Pd/C | Catalytic | 0% | High | AVOID |

| BH3-THF | Electrophilic | > 95% | 80-90% | RECOMMENDED |

| AlH3 (Alane) | Electrophilic | > 90% | 85% | Good Alternative |

Module 2: The "Regio-Scramble" (Heck Coupling Issues)

User Complaint: "I'm trying to couple 1,3-diiodobenzene with N-Boc-2,5-dihydro-1H-pyrrole using Heck conditions, but I'm getting a mixture of products and oligomers."

Root Cause Analysis:

-

Dual Activation: With 1,3-diiodobenzene, the Pd catalyst can insert into both C-I bonds, leading to polymerization.

-

Isomerization: The double bond in the pyrroline ring can migrate, or the Pd-hydride elimination can occur non-selectively, yielding 2-substituted vs. 3-substituted pyrrolidines.

The Solution: Bond Energy Exploitation Do not use 1,3-diiodobenzene. Use 1-Bromo-3-iodobenzene .

-

C-I BDE (Bond Dissociation Energy): ~65 kcal/mol (Weaker, reacts first).

-

C-Br BDE: ~81 kcal/mol (Stronger, remains intact).

Visual Workflow: Chemoselective Heck Coupling

Caption: Chemoselective pathway leveraging the reactivity difference between Aryl-I and Aryl-Br to prevent polymerization.

Protocol Adjustment:

-

Catalyst: Pd(OAc)2 (5 mol%) + PPh3 (10 mol%).

-

Base: Ag2CO3 (Silver acts as a halide scavenger, promoting the iodide pathway specifically) or Et3N.

-

Solvent: DMF or MeCN.[1]

-

Temperature: Keep below 80°C. At this temp, C-I activates, but C-Br remains largely inert.

-

Note: You can then convert the Bromine to Iodine later via Finkelstein (CuI/NaI) or lithiation/I2 quench if strictly necessary, though starting with the Iodo- precursor is preferred if you can control the stoichiometry perfectly (10:1 excess of diiodobenzene).

Module 3: The "Sticky Product" (Purification & Stability)

User Complaint: "My product turned into a black tar after sitting on the bench for a week."

Root Cause Analysis: 3-(3-Iodophenyl)pyrrolidine contains a secondary amine (nucleophile) and an aryl iodide (electrophile). In the free base form, especially if traces of Pd or Cu remain from previous steps, the molecule undergoes intermolecular Buchwald-Hartwig coupling or Ullmann-type condensation, forming oligomers.

The Solution: Salt Formation Never store this compound as a free base. Protonating the amine kills its nucleophilicity, preventing self-reaction.

Protocol: HCl Salt Formation

-

Dissolve the crude free base in minimal Et2O or EtOAc.

-

Cool to 0°C.

-

Add 2M HCl in Et2O (1.1 equiv) dropwise.

-

A white precipitate will form immediately.

-

Filter under Argon. Wash with cold ether.

-

Store: -20°C, desiccated.

Stability Matrix

| Form | Condition | Half-Life | Risk |

| Free Base | Neat, RT, Air | < 1 Week | Oxidation / Dimerization |

| Free Base | DCM Soln, 4°C | ~ 1 Month | Slow Oligomerization |

| HCl Salt | Solid, RT | > 1 Year | Hygroscopic (keep dry) |

| Tartrate Salt | Solid, RT | > 2 Years | Best for crystallinity |

References

-

Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.

- Grounding: Establishes the hierarchy of reducing agents; confirms Borane's chemoselectivity for amides over aryl halides.

-

Ney, J. E., & Wolfe, J. P. (2005). Selective Pd-Catalyzed Arylation of N-Protected Pyrrolines. Journal of the American Chemical Society, 127(24), 8644-8645.

- Grounding: Provides the mechanistic basis for regio-control in Heck/aryl

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.

- Grounding: Authoritative review on Heck coupling conditions, including halide selectivity (I > Br >> Cl).

Sources

Technical Support Center: 3-Aryl Pyrrolidine Synthesis & Optimization

Status: Active Operator: Senior Application Scientist Ticket ID: 3-ARYL-OPT-2024

Introduction: The Scaffold Challenge

Welcome to the technical support hub for 3-aryl pyrrolidine synthesis. This scaffold is a pharmacophore "privileged structure," central to SNRIs (e.g., Milnacipran), kinase inhibitors, and GPCR ligands.

The Core Problem: Synthesizing 3-aryl pyrrolidines presents a dichotomy of failure modes:

-

De novo construction (e.g., [3+2] Cycloaddition): Often suffers from poor endo/exo diastereoselectivity or catalyst poisoning by the amine.

-

Functionalization (e.g., Cross-coupling): When coupling to a pyrrolidine ring,

-hydride elimination frequently outcompetes reductive elimination, leading to useless dehydropyrrolidines.

This guide provides optimized protocols and troubleshooting workflows to bypass these specific bottlenecks.

Diagnostic: Route Selection Strategy

Do not choose a method based on reagent availability alone. Choose based on your substitution pattern requirements.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target complexity and precursor availability.

Protocol A: Asymmetric [3+2] Cycloaddition

Best for: Creating the ring from scratch with high stereocontrol. Mechanism: Reaction of an azomethine ylide (dipole) with a styrene or cinnamate (dipolarophile).

The "Silver Bullet" Protocol